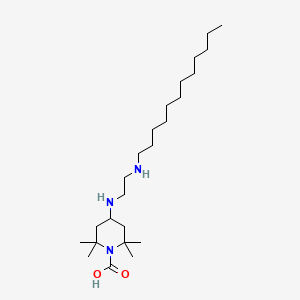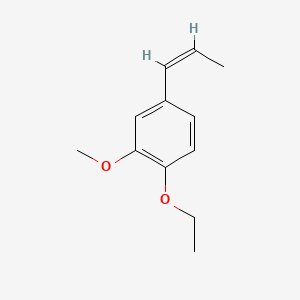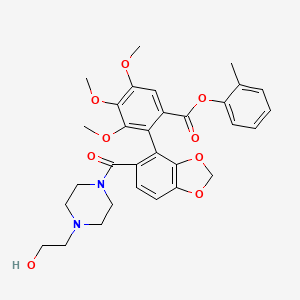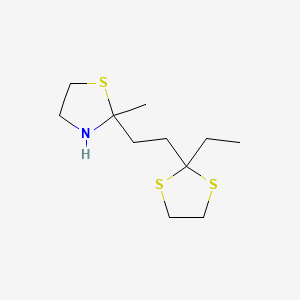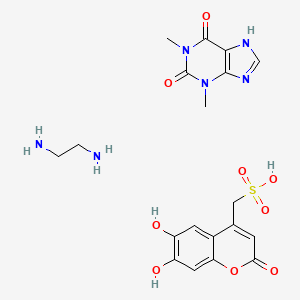
(S)-fenticonazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-fenticonazole is an antifungal agent belonging to the imidazole class of compounds. It is primarily used in the treatment of fungal infections, particularly those affecting the skin and mucous membranes. The compound exhibits broad-spectrum antifungal activity, making it effective against a variety of fungal pathogens.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-fenticonazole typically involves the following steps:
Formation of the imidazole ring: This is achieved through the reaction of an appropriate dicarbonyl compound with an amine.
Introduction of the chiral center: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.
Functionalization of the imidazole ring:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: These include crystallization, filtration, and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
(S)-fenticonazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different levels of antifungal activity.
科学的研究の応用
(S)-fenticonazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of imidazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell membranes.
Medicine: Used in the development of antifungal therapies for treating skin and mucous membrane infections.
Industry: Employed in the formulation of antifungal creams, ointments, and other topical applications.
作用機序
(S)-fenticonazole exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and ultimately cell death. The compound targets the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol.
類似化合物との比較
Similar Compounds
Clotrimazole: Another imidazole antifungal agent with a similar mechanism of action.
Miconazole: Also an imidazole derivative used to treat fungal infections.
Ketoconazole: A broad-spectrum antifungal agent with a similar structure and function.
Uniqueness
(S)-fenticonazole is unique due to its specific stereochemistry, which can influence its binding affinity and efficacy. The (S)-enantiomer is often more active than the ®-enantiomer, making it a preferred choice in antifungal treatments.
特性
CAS番号 |
1268165-30-5 |
|---|---|
分子式 |
C24H20Cl2N2OS |
分子量 |
455.4 g/mol |
IUPAC名 |
1-[(2S)-2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2/t24-/m1/s1 |
InChIキー |
ZCJYUTQZBAIHBS-XMMPIXPASA-N |
異性体SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








